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Compound of Interest

Compound Name: 4-Phosphonobutyric acid

Cat. No.: B1586902

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Phosphonobutyric
Acid

Introduction

4-Phosphonobutyric acid, also known as (3-carboxypropyl)phosphonic acid, is a bifunctional
organic molecule of significant interest in chemical synthesis and materials science. Its
structure is characterized by a four-carbon aliphatic chain terminating in two distinct acidic
functional groups: a carboxylic acid (-COOH) and a phosphonic acid (-PO(OH)2). This unique
arrangement imparts a range of valuable properties, including high polarity, water solubility, and
the ability to coordinate with metal ions. These characteristics make it a versatile building block
for the synthesis of more complex molecules, including analogues of biologically active
compounds and functionalized materials. This guide provides a comprehensive overview of the
core physical and chemical properties of 4-phosphonobutyric acid, details experimental
protocols for its characterization, and explores its applications for researchers, scientists, and
drug development professionals.

Physicochemical Properties

The dual acidic nature of 4-phosphonobutyric acid governs its physical and chemical
behavior. The phosphonic acid group is diprotic, meaning it can donate two protons, while the
carboxylic acid group is monoprotic. This results in a molecule with multiple ionization states,
heavily dependent on the pH of the surrounding medium.
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Data Presentation: Core Physical and Chemical

Properties
Property Value Source
IUPAC Name 4-phosphonobutanoic acid [1]
CAS Number 4378-43-2 [11[2]
Molecular Formula CaHoOsP [1112]
Molecular Weight 168.08 g/mol [1]
Purity >98% (typical commercial) [2]
Topological Polar Surface Area
(TPSA) 94.83 A2 [2]
Hydrogen Bond Donors 3 [2]
Hydrogen Bond Acceptors 2 [2]
Rotatable Bonds 4 [2]
Storage Sealed in dry, 2-8°C [2]

Chemical Structure and Spectroscopic Profile

The reactivity and interaction of 4-phosphonobutyric acid are direct consequences of its
molecular structure. Spectroscopic methods are essential for confirming this structure and
assessing purity.

Structure:

Infrared (IR) Spectroscopy

The IR spectrum of 4-phosphonobutyric acid is characterized by the distinct absorption
bands of its functional groups.

e O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 2500-3300
cm~1 region, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid
dimer.[3]
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e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1725
cm~L,

o P=0 Stretch (Phosphonic Acid): A strong band is anticipated in the range of 1200-1300 cm~1.

e P-O-H Stretch (Phosphonic Acid): Broad absorptions are expected between 2500-2700 cm~1
and also in the 2100-2300 cm~1 region.

e O-H Bending and P-O Stretching: Additional bands can be found in the fingerprint region
below 1300 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum would display signals corresponding to the aliphatic
chain protons. The protons adjacent to the carboxylic acid and phosphonic acid groups will
be deshielded and appear at a higher chemical shift, and will likely show coupling to the
phosphorus atom.

e 13C NMR: The carbon spectrum will show four distinct signals for the butyl chain carbons,
with the carboxyl carbon appearing significantly downfield (>170 ppm).

e 31p NMR: The phosphorus NMR spectrum is a powerful tool for characterizing phosphonic
acids. A single resonance is expected, and its chemical shift provides information about the
chemical environment of the phosphorus atom. The coupling between phosphorus and
adjacent protons (2JP-H) is also a key diagnostic feature.

Chemical Reactivity and Applications

The chemistry of 4-phosphonobutyric acid is dominated by its two acidic functional groups.

o Acidity and pKa: Phosphonic acids are generally stronger acids than their carboxylic acid
counterparts.[4] The first dissociation of the phosphonic acid group (pKal) is highly acidic,
typically in the range of 1-2.5.[5] The second phosphonic acid dissociation (pKa2) and the
carboxylic acid dissociation occur at higher pH values.[4][5][6] The precise determination of
these pKa values is crucial for applications in biological systems and materials science.

» Reactivity:
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o Esterification and Amide Formation: Both the carboxylic and phosphonic acid groups can
undergo reactions to form esters or amides, allowing for the covalent attachment of 4-
phosphonobutyric acid to other molecules or surfaces.

o Metal Chelation: The phosphonate group is an excellent ligand for a variety of metal ions,
making this molecule useful in the development of coordination polymers, surface
modifiers, and scale inhibitors.

» Applications in Research and Drug Development: While 4-phosphonobutyric acid itself is
primarily a synthetic building block, its structural motif is found in biologically active
molecules. For example, the aminated version, 2-amino-4-phosphonobutyric acid (AP4), is
a well-known and potent agonist for group Il metabotropic glutamate receptors (mGIuRSs).[7]
[8][9][10] This highlights the potential of using 4-phosphonobutyric acid as a scaffold for
designing novel ligands targeting these and other receptors. Its derivatives have been
explored for their antibacterial properties as well.[11][12]

Experimental Protocol: Potentiometric Titration for
pKa Determination

The determination of the acid dissociation constants (pKa values) is fundamental to
understanding the behavior of 4-phosphonobutyric acid in solution. Potentiometric titration is
a reliable and accurate method for this purpose.

Methodology

e Preparation of Solutions:

o Prepare an aqueous solution of 4-phosphonobutyric acid with a precisely known
concentration (e.g., 0.01 M).

o Prepare a standardized solution of a strong base, typically carbonate-free 0.1 M sodium
hydroxide (NaOH).

« Titration Setup:

o Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
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o Place a known volume of the 4-phosphonobutyric acid solution into a beaker with a
magnetic stir bar.

o Immerse the calibrated pH electrode and a temperature probe into the solution.

o Titration Procedure:

[e]

Record the initial pH of the solution.

o

Add small, precise increments of the standardized NaOH solution from a burette.

[¢]

After each addition, allow the pH reading to stabilize and record both the volume of titrant
added and the corresponding pH.

[¢]

Continue the titration well past the expected equivalence points until the pH change
becomes minimal.

o Data Analysis:
o Plot the measured pH versus the volume of NaOH added to generate a titration curve.

o The pKa values can be determined from the midpoints of the buffer regions (i.e., the pH at
which half of the acidic protons have been neutralized).

o Alternatively, the equivalence points can be found from the points of maximum slope on a
first-derivative plot (ApH/AV vs. V). The pKa is the pH at half the volume of titrant needed
to reach the equivalence point.

Workflow Visualization
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Caption: Workflow for pKa determination by potentiometric titration.
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Structural Relationship to Bioactive Analogs

The utility of 4-phosphonobutyric acid as a synthetic precursor is exemplified by its
relationship to biologically active molecules like L-AP4. The straightforward addition of an
amino group at the alpha-position transforms a simple bifunctional acid into a potent
neuromodulator.

Caption: Synthetic relationship between scaffold and bioactive analog.

Safety and Handling

According to aggregated GHS information, 4-phosphonobutyric acid is classified as a
corrosive substance.[1] It is reported to cause severe skin burns and eye damage.[1]
Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a
lab coat, should be worn when handling this compound. All work should be conducted in a well-
ventilated fume hood.

Conclusion

4-Phosphonobutyric acid is a functionally rich molecule whose physical and chemical
properties are dictated by the interplay between its carboxylic and phosphonic acid moieties. Its
high polarity, multiple ionization states, and reactivity make it a valuable tool in synthetic
chemistry and materials science. A thorough understanding of its properties, particularly its pKa
values, is essential for its effective application. The structural similarity of its derivatives to
known bioactive compounds underscores its potential as a foundational scaffold for the
development of novel chemical probes and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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